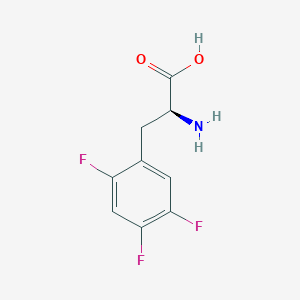

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

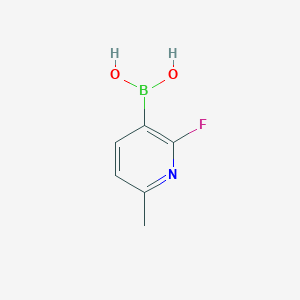

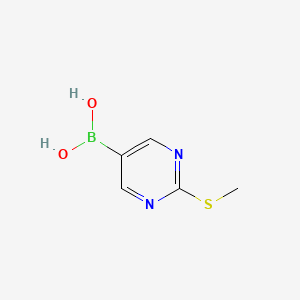

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is a compound that belongs to the class of alpha-amino acids, which are key building blocks in the synthesis of peptides and proteins. The presence of a trifluorophenyl group in the molecule suggests that it may have unique electronic and steric properties that could be beneficial in medicinal chemistry and material science applications.

Synthesis Analysis

The synthesis of related alpha-trifluoromethylated alpha-amino acids has been achieved through a stereoselective approach. The stereoconfiguration of the amino acid precursors can be controlled by the choice of solvent used in the reaction. For instance, the optically active (S)-2-amino-2-phenyl-1,1,1-trifluoropropanoic acid was successfully synthesized using this method, which could be analogous to the synthesis of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid .

Molecular Structure Analysis

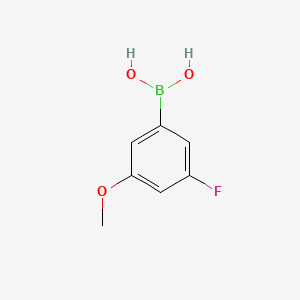

While the provided papers do not directly discuss the molecular structure of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid, they do provide insights into the structural analysis of similar compounds. For example, the crystal structure of a related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, was determined, showing that the indole ring is essentially planar and the crystal structure is stabilized by hydrogen bonds . This information can be extrapolated to suggest that the trifluorophenyl group in (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid may also contribute to the stabilization of its molecular structure through similar interactions.

Chemical Reactions Analysis

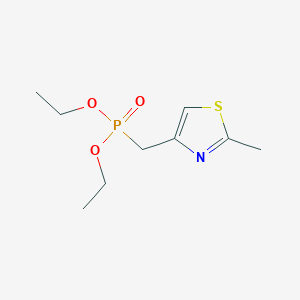

The chemical reactivity of amino acids with heteroaryl groups, such as furan or thiophene nuclei, has been explored. These amino acids were synthesized and further transformed into related compounds through reduction and N-formylation reactions . Although the specific reactions of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid are not detailed, the methodologies applied to similar structures could potentially be adapted for its chemical modification.

Physical and Chemical Properties Analysis

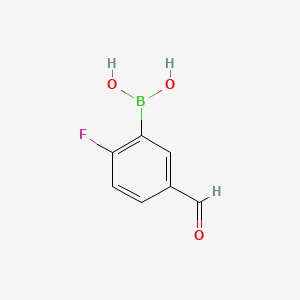

The physical and chemical properties of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid can be inferred from its structural analogs. For instance, the introduction of fluorine atoms in amino acids, as seen in the synthesis of perfluoro-tert-butyl 4-hydroxyproline, significantly affects their conformational preferences and can enhance detection sensitivity in 19F NMR applications . This suggests that the trifluorophenyl group in (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid may also impart distinct physical and chemical properties, such as increased lipophilicity and potential for use in fluorine-based NMR studies.

Wissenschaftliche Forschungsanwendungen

Role in Peptide Synthesis

"(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid" is pivotal in the study and synthesis of peptides, including its incorporation into peptides through peptide bonds. The incorporation of spin label probes like TOAC, which shares structural similarities with the subject compound, into peptides via peptide bonds has been instrumental for analyzing peptide backbone dynamics and secondary structures. Studies utilizing EPR spectroscopy, among other techniques, highlight its utility in elucidating the molecular mechanisms underlying peptide function and structure (Schreier et al., 2012).

Applications in Biomedical Sciences

The compound's derivatives are utilized in the synthesis of various bioactive molecules and pharmaceuticals, demonstrating its versatility and importance in drug development processes. For instance, levulinic acid, a derivative, is recognized as a key building block chemical from biomass, showcasing potential in cancer treatment, medical materials, and various medical fields. Its unique functional groups facilitate the synthesis of cost-effective and cleaner reaction processes in drug development (Zhang et al., 2021).

Safety And Hazards

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJFYJHCOWRRLR-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376129 |

Source

|

| Record name | 2,4,5-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid | |

CAS RN |

749847-57-2 |

Source

|

| Record name | 2,4,5-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)